Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride is a unique chemical compound with the empirical formula C13H20ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride is 273.76 . The SMILES string representation isNC(CC(OCC)=O)C1=CC(OCC)=CC=C1.Cl
. The InChI key is QXHQRVZJKIOYDJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride is a solid . It has a molecular weight of 273.76 . The InChI key isQXHQRVZJKIOYDJ-UHFFFAOYSA-N
.
Scientific Research Applications
Polymorphic Characterization
Vogt et al. (2013) focused on the characterization of two polymorphic forms of a structurally similar compound to Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride. Using spectroscopic and diffractometric techniques, the study detailed the challenges and analytical approaches for distinguishing these forms, emphasizing the importance of such analyses in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Crystal Packing Analysis
Zhang, Wu, and Zhang (2011) explored the crystal packing of a compound closely related to Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride, utilizing interactions such as N⋯π and O⋯π, rather than traditional hydrogen bonding. This research provides insights into molecular arrangements that could influence the formulation and stability of pharmaceutical compounds (Zhang, Wu, & Zhang, 2011).
Synthesis and Biological Potentials
Borik and Hussein (2021) conducted a study on the synthesis and biological potentials of new derivatives involving a similar backbone to Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride. Their research not only contributed to the development of compounds with antioxidant, antiulcer, and anti-inflammatory activities but also highlighted the protective effects against liver toxicity, showcasing the therapeutic potential of such derivatives (Borik & Hussein, 2021).
Synthetic Methodologies
Meroni, Rajabi, Ciana, Maggi, and Santaniello (2009) demonstrated the synthesis of benzothiazoles from precursors including Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride. Their work provides a foundation for the synthesis of heterocyclic compounds that are crucial in drug development and organic chemistry (Meroni et al., 2009).
Corrosion Inhibition Studies
Herrag et al. (2010) investigated the use of diamine derivatives, related to Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride, as inhibitors for the corrosion of mild steel in hydrochloric acid solution. This study showcases the potential industrial applications of such compounds in protecting metals against corrosion (Herrag et al., 2010).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-3-(3-ethoxyphenyl)propanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHQRVZJKIOYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CC(=O)OCC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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